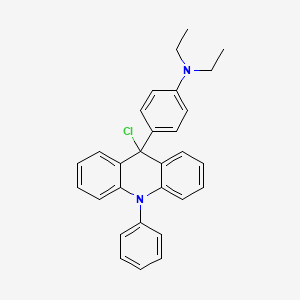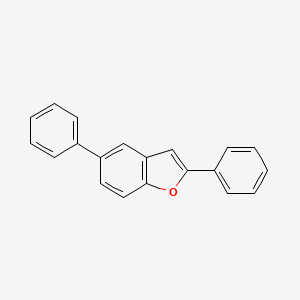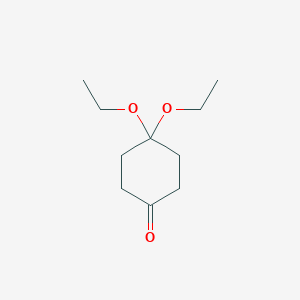![molecular formula C12H19NO2 B8720319 3-[(3-hydroxypropyl)anilino]-1-propanol](/img/structure/B8720319.png)
3-[(3-hydroxypropyl)anilino]-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-hydroxypropyl)anilino]-1-propanol: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of two hydroxypropyl groups attached to the nitrogen atom of an aniline molecule. It is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-hydroxypropyl)anilino]-1-propanol typically involves the reaction of aniline with propylene oxide. The process begins by heating aniline to an appropriate temperature, followed by the gradual addition of propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then cooled, and the product is isolated and purified.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to achieve high yields and purity. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(3-hydroxypropyl)anilino]-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-[(3-hydroxypropyl)anilino]-1-propanol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-[(3-hydroxypropyl)anilino]-1-propanol involves its interaction with specific molecular targets. The hydroxypropyl groups enhance its solubility and reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparación Con Compuestos Similares
- N,N-bis(2-hydroxypropyl) aniline
- N,N-bis(4-hydroxypropyl) aniline
- N,N-bis(3-hydroxyethyl) aniline
Comparison: 3-[(3-hydroxypropyl)anilino]-1-propanol is unique due to the specific positioning of the hydroxypropyl groups. This positioning affects its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, N,N-bis(2-hydroxypropyl) aniline has hydroxypropyl groups attached at different positions, leading to variations in its reactivity and applications.
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
3-[N-(3-hydroxypropyl)anilino]propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c14-10-4-8-13(9-5-11-15)12-6-2-1-3-7-12/h1-3,6-7,14-15H,4-5,8-11H2 |
Clave InChI |
WCXVWPZYKUGXLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CCCO)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


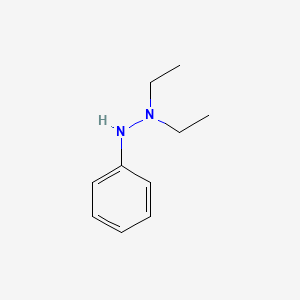
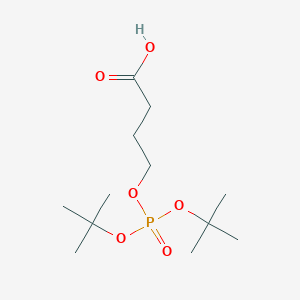
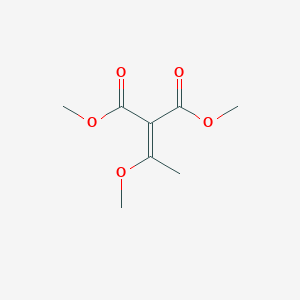
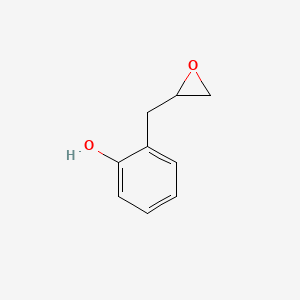
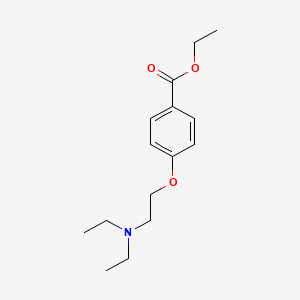
![3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide](/img/structure/B8720298.png)
![9-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8720312.png)
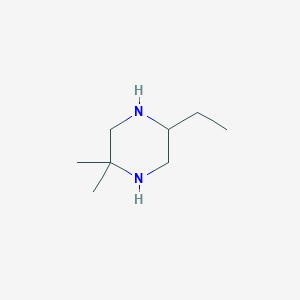
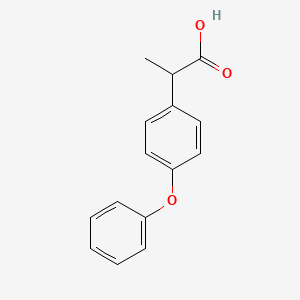

![2-(Trifluoromethyl)-4-[(3,3,3-trifluoropropyl)amino]benzonitrile](/img/structure/B8720345.png)
